3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
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Overview
Description
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of a pyridine ring attached to a benzoic acid moiety through an amino-methyl linkage. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such asInorganic pyrophosphatase and Leukotriene A-4 hydrolase . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses, respectively.
Mode of Action
hydrogen bonding and electrostatic interactions . This interaction could potentially alter the conformation or activity of the target enzymes, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
Given its potential targets, it might influence pathways related toenergy metabolism and inflammatory responses .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its potential targets, it might influence cellular processes such asenergy production and inflammatory responses .
Action Environment
Factors such aspH , temperature , and the presence of other biomolecules could potentially affect its stability and interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid typically involves the reaction of 3-picolylamine with benzoic acid derivatives. One common method includes the use of ethyl chloroformate and carboxylic acid derivatives as starting materials . The reaction is usually carried out under controlled conditions, such as in the presence of a base like trimethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of advanced catalysts, such as magnesium oxide nanoparticles, to enhance the efficiency and yield of the synthesis . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine methylamines.
Scientific Research Applications
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: This compound shares a similar pyridine structure but lacks the benzoic acid moiety.
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound contains a pyridine ring and an imidazo[1,2-a]pyrazine structure.
Uniqueness
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is unique due to its specific combination of a pyridine ring and a benzoic acid moiety linked through an amino-methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOXNJWMRVHSSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359063 |
Source
|
Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13174-37-3 |
Source
|
Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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